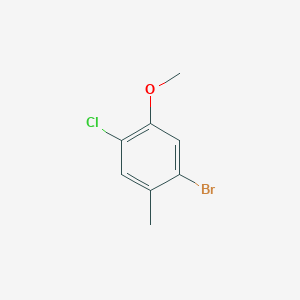
1,4-二氟-2,3-二碘苯
描述
1,4-Difluoro-2,3-diiodobenzene is a chemical compound with the molecular formula C6H2F2I2 . It has a molecular weight of 365.89 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 1,4-Difluoro-2,3-diiodobenzene is 1S/C6H2F2I2/c7-5-3 (9)1-2-4 (10)6 (5)8/h1-2H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
1,4-Difluoro-2,3-diiodobenzene is a solid substance . It has a molecular weight of 365.89 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
科学研究应用
有机转化衍生物合成:1,4-二氟-2,3-二碘苯及其衍生物(如1,2-二溴-4-碘苯)用作各种有机化合物的合成中间体。它们在涉及苯炔形成的反应中特别有价值 (Diemer, Leroux, & Colobert, 2011).
全氟有机化合物中的构建模块:它是全氟有机化合物合成中的一个关键构建模块。然而,缺乏可靠的选择性化学转化方法 (Sapegin & Krasavin, 2018).
生物降解研究:已研究二氟苯的生物降解,其中包括1,4-二氟-2,3-二碘苯等化合物,突出了它们在医药和农用化学品工业合成中的应用 (Moreira, Amorim, Carvalho, & Castro, 2009).
电化学氟化研究:其衍生物已在芳香族化合物的电化学氟化研究中得到探索,揭示了反应机理和产物形成的见解 (Momota, Kato, Morita, & Matsuda, 1994).
X 射线和电子衍射研究:衍生物(如 1,4-二碘苯)的晶体结构已使用 X 射线和电子衍射进行分析,提供了有关分子结构和相互作用的有价值的信息 (Hendricks, Maxwell, Mosley, & Jefferson, 1933).
有机金属化学中的配位和电子性质:该化合物及其衍生物已用于有机金属化合物的合成,探索它们的配位性质和对电子结构的影响 (Pignotti et al., 2008).
光解离动力学:已经对衍生物(如 1,4-二碘苯)的光解离动力学进行了研究,结合光电子能谱和 X 射线散射来了解初始电子激发和随后的反应 (Stankus et al., 2016).
磷光共晶体中的卤素键合:1,4-二碘四氟苯(一种衍生物)已被用来组装有机磷光共晶体,利用卤素键合来增强磷光 (Gao et al., 2012).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H320, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
1,4-difluoro-2,3-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLHLCQQYKZGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306909 | |
| Record name | 1,4-Difluoro-2,3-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501432-99-1 | |
| Record name | 1,4-Difluoro-2,3-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501432-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Difluoro-2,3-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















